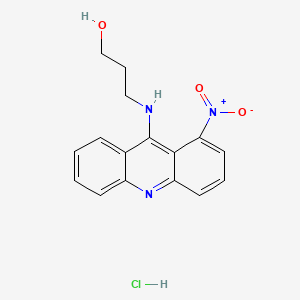
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific reactivity and interaction with biological systems .
Méthodes De Préparation
The synthesis of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several stepsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously monitored to optimize the synthesis process .
Analyse Des Réactions Chimiques
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions often employ reducing agents like hydrogen or metal hydrides, resulting in the conversion of nitro groups to amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
2-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the propanol group.
1-Propanol, 3-((2-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the nitro group.
1-Propanol, 3-((1-nitro-8-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the acridine group.
These compounds share similar chemical properties but differ in their reactivity and biological effects, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
80704-86-5 |
|---|---|
Formule moléculaire |
C16H16ClN3O3 |
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
3-[(1-nitroacridin-9-yl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H15N3O3.ClH/c20-10-4-9-17-16-11-5-1-2-6-12(11)18-13-7-3-8-14(15(13)16)19(21)22;/h1-3,5-8,20H,4,9-10H2,(H,17,18);1H |
Clé InChI |
KZTWAJGBQOAVEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
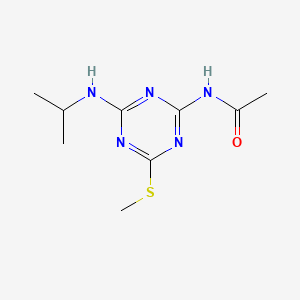
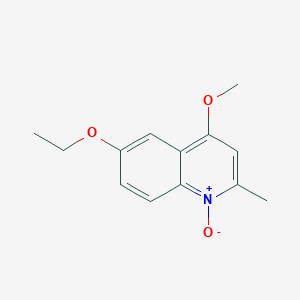
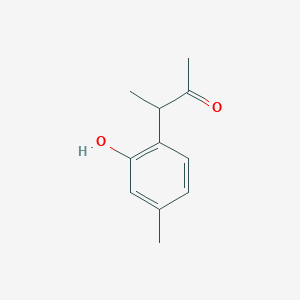
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
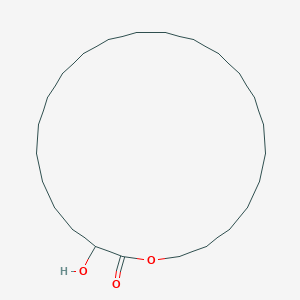

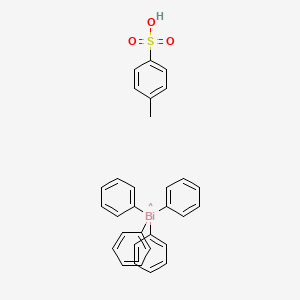
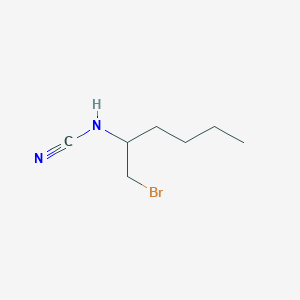

![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

